Ciclesonide-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

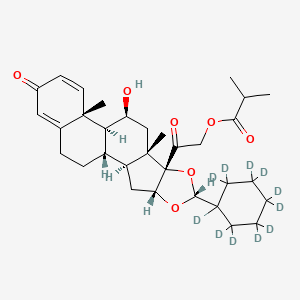

Structure

3D Structure

Properties

Molecular Formula |

C32H44O7 |

|---|---|

Molecular Weight |

551.8 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D |

InChI Key |

LUKZNWIVRBCLON-VGDUJQPYSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Ciclesonide-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the quantitative data regarding isotopic enrichment, the experimental methodologies for its determination, and the relevant biological pathways of the parent compound.

Data Presentation: Isotopic Purity and Distribution

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or for altering metabolic profiles. The data presented below is derived from a representative Certificate of Analysis for Desisobutyryl this compound, the active metabolite of this compound.

| Parameter | Value |

| Chemical Purity (HPLC) | 98.00% |

| Isotopic Enrichment | 94.5% |

Isotopologue Distribution

The following table details the relative abundance of each isotopologue, from the unlabeled compound (d0) to the fully labeled this compound (d11). This distribution is crucial for accurate mass spectrometry-based quantification.

| Isotopologue | Relative Abundance (%) |

| d0 | 0.07% |

| d1 | 0.31% |

| d7 | 0.02% |

| d8 | 1.22% |

| d9 | 6.91% |

| d10 | 39.54% |

| d11 | 51.93% |

Data sourced from a Certificate of Analysis for Desisobutyryl this compound.[1]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the distribution of isotopologues are typically achieved through high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative and structural information about the deuterated compound.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic enrichment and the relative abundance of each isotopologue.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the instrument's sensitivity.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is used.

-

Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. The mass spectrometer is operated in full scan mode to detect the molecular ions of all isotopologues.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (M, M+1, M+2, ... M+11). The relative intensity of each peak is used to calculate the percentage of each isotopologue. The isotopic enrichment is calculated based on the abundance of the desired deuterated species relative to the total abundance of all isotopic species.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium (B1214612) labeling and to provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H NMR and ²H NMR (Deuterium NMR) spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or reduction in the intensity of signals at specific chemical shifts, when compared to the spectrum of the unlabeled Ciclesonide, confirms the sites of deuteration.

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.

-

Integration of the residual proton signals in the ¹H NMR spectrum can be used to estimate the level of isotopic incorporation at each labeled position.

-

Ciclesonide Signaling Pathway

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, in the lungs.[4] Des-ciclesonide then acts as a glucocorticoid receptor agonist. The following diagram illustrates the mechanism of action of des-ciclesonide.

Caption: Mechanism of action of Ciclesonide.

This diagram illustrates that upon inhalation, the prodrug Ciclesonide is converted by esterases in the lungs to its active metabolite, des-ciclesonide.[4] This active form then binds to the glucocorticoid receptor, and the resulting complex translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements on DNA, leading to an increase in the transcription of anti-inflammatory genes and a decrease in the transcription of pro-inflammatory genes.

References

An In-depth Technical Guide to Ciclesonide-d11: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Ciclesonide-d11, a deuterated analog of the synthetic corticosteroid Ciclesonide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document also elucidates the mechanism of action of its non-deuterated counterpart, Ciclesonide, to provide a complete context for its use.

Chemical Structure and Physicochemical Properties

This compound is a stable isotope-labeled form of Ciclesonide, where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ciclesonide in biological matrices by mass spectrometry.

Below is a comparison of the chemical structures and physicochemical properties of Ciclesonide and this compound.

Table 1: Physicochemical Properties of Ciclesonide and this compound

| Property | Ciclesonide | This compound |

| Molecular Formula | C₃₂H₄₄O₇[1] | C₃₂H₃₃D₁₁O₇[2] |

| Molecular Weight | 540.69 g/mol [3] | 551.77 g/mol [2] |

| CAS Number | 126544-47-6 | Not Available |

| Appearance | White to off-white solid | White to off-white solid[4] |

| Solubility | Insoluble in water; Soluble in DMSO (100 mg/mL) | Soluble in DMSO |

| Parent Drug | Not Applicable | Ciclesonide |

Mechanism of Action: The Glucocorticoid Signaling Pathway

Ciclesonide is a prodrug that is inactive in its initial form. Upon administration, typically via inhalation, it is converted by esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher affinity for glucocorticoid receptors (GR) than the parent compound.

The binding of des-CIC to the cytoplasmic GR triggers a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory effects.

The activated des-CIC-GR complex translocates to the nucleus where it binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Concurrently, it suppresses the expression of pro-inflammatory genes.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, based on the known synthesis of Ciclesonide, a plausible synthetic route would involve the use of a deuterated starting material. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with cyclohexanecarboxaldehyde (B41370) and isobutyric anhydride (B1165640). To produce this compound, deuterated cyclohexanecarboxaldehyde (cyclohexane-d11-carboxaldehyde) would be used in place of its non-deuterated counterpart.

A general synthetic scheme is as follows:

-

Preparation of Deuterated Precursor: Synthesis of cyclohexane-d11-carboxaldehyde. This can be achieved through methods such as the reduction of deuterated cyclohexanecarboxylic acid.

-

Acetal Formation and Esterification: Reaction of 16α-hydroxyprednisolone with cyclohexane-d11-carboxaldehyde in the presence of an acid catalyst to form the cyclic acetal, followed by esterification with isobutyric anhydride to yield this compound.

-

Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Ciclesonide and its active metabolite, des-ciclesonide, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

References

The Gold Standard in Bioanalysis: A Technical Guide to Ciclesonide-d11 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Ciclesonide-d11 as an internal standard in the quantitative analysis of the inhaled corticosteroid, ciclesonide (B122086). The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in bioanalytical mass spectrometry for its ability to deliver the highest accuracy and precision.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[1] this compound is a synthetic version of ciclesonide in which eleven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This substitution results in a molecule with a higher mass (551.77 g/mol for this compound versus the non-labeled form) that can be differentiated from the endogenous analyte by a mass spectrometer.[2]

Crucially, the physicochemical properties of this compound are nearly identical to those of ciclesonide.[3] This ensures that both the analyte and the internal standard behave in the same manner throughout the entire analytical process, including sample extraction, cleanup, chromatography, and ionization.[1] By introducing a known amount of this compound into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte. Any loss of ciclesonide during the analytical workflow will be mirrored by a proportional loss of this compound.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in the presence of matrix effects or variations in instrument performance.[1]

Ciclesonide Metabolism and the Need for a Metabolite Internal Standard

Ciclesonide is a prodrug that is converted in the body to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by intracellular esterases in the airways.[4][5][6][7][8][9] Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor than the parent compound.[5][7][9] Therefore, quantitative bioanalysis often requires the simultaneous measurement of both ciclesonide and des-CIC.[10][11][12][13] For this reason, analytical methods frequently employ both this compound and its corresponding deuterated metabolite, des-CIC-d11, as internal standards.[10][11][12][13]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical relationship in isotope dilution mass spectrometry and a typical experimental workflow for the analysis of ciclesonide and its active metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. [PDF] Metabolism of ciclesonide in the upper and lower airways: review of available data | Semantic Scholar [semanticscholar.org]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ciclesonide uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontagelab.com [frontagelab.com]

- 11. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ciclesonide-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide-d11 is the deuterated analog of Ciclesonide, a corticosteroid used for the management of asthma and allergic rhinitis.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic research, primarily as an internal standard for quantitative analysis by mass spectrometry.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in bioanalytical methods. It also delves into the mechanism of action of its non-deuterated counterpart, Ciclesonide, which is directly relevant to the biological activity of its deuterated form.

Physical and Chemical Properties

Deuterium labeling is a powerful technique used in drug development to trace the metabolic fate of a drug and to improve the accuracy of bioanalytical methods.[3] The physical and chemical properties of this compound and its active metabolite, Desisobutyryl-ciclesonide-d11, are crucial for their application in such studies.

This compound

| Property | Value | Reference |

| Chemical Name | (11β,16α)-16,17-[[(R/S)-(Cyclohexyl-d11)-methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | [4] |

| Synonyms | Alvesco-d11, Omnaris-d11, RPR 251526-d11 | |

| Molecular Formula | C₃₂H₃₃D₁₁O₇ | |

| Molecular Weight | 551.76 g/mol | |

| Appearance | White Solid | |

| Storage | 2-8°C Refrigerator | |

| Applications | Labeled glucocorticoid for use as an internal standard in analytical and pharmacokinetic research. |

Desisobutyryl-ciclesonide-d11 (Active Metabolite)

| Property | Value | Reference |

| Chemical Name | (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Synonyms | CIC-AP-d11, Ciclesonide active principle-d11 | |

| Molecular Formula | C₂₈H₂₇D₁₁O₆ | |

| Molecular Weight | 481.67 g/mol | |

| Appearance | White to Pale Yellow Solid | |

| Purity | 98.00% | |

| Isotopic Enrichment | 94.5% (d11=51.93%, d10=39.54%, d9=6.91%, d8=1.22%, d7=0.02%, d1=0.31%, d0=0.07%) | |

| Storage | 2-8°C Refrigerator |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of Ciclesonide. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with isobutyric anhydride (B1165640) and cyclohexanecarboxaldehyde (B41370). For the synthesis of this compound, deuterated cyclohexanecarboxaldehyde would be used as a starting material.

A potential synthetic approach is a one-pot reaction where 16α-hydroxyprednisolone, isobutyric anhydride, and deuterated cyclohexanecarboxaldehyde are reacted in the presence of an acidic ionic liquid which acts as both a solvent and a catalyst. The reaction is typically carried out at a temperature range of 10-100°C.

Post-reaction, the product is extracted using a suitable solvent like toluene. The organic layer is then washed with distilled water and dried over a drying agent such as anhydrous magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the this compound product. Further purification can be achieved through crystallization.

Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor (GR) than the parent compound.

The binding of des-CIC to the cytoplasmic GR initiates a signaling cascade. The activated GR-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the promoter regions of target genes. This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

One of the key anti-inflammatory proteins upregulated by this pathway is lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By suppressing the production of these mediators, des-CIC effectively reduces the inflammatory response in the airways. Additionally, des-CIC inhibits the infiltration of inflammatory cells, such as eosinophils and T-lymphocytes, into the respiratory mucosa.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify Ciclesonide and its active metabolite, des-CIC, in biological matrices. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose.

LC-MS/MS Method for Quantification of Ciclesonide and des-CIC

1. Sample Preparation:

-

A 0.500 mL serum sample is used.

-

Internal standards, this compound and des-CIC-d11, are added to the serum.

-

The sample is extracted with 1-chlorobutane.

2. Liquid Chromatography:

-

A reversed-phase LC system is employed.

-

The analysis time is approximately 4.7 minutes per injection.

3. Mass Spectrometry:

-

An atmospheric pressure photoionization (APPI) source is used for ionization.

-

The mass spectrometer is operated in tandem mass spectrometry (MS/MS) mode.

-

This method allows for a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes in human serum.

This ultrasensitive method is crucial for accurately characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC, especially in studies involving low-dose formulations.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Ciclesonide. Its stable isotope labeling allows for precise and accurate quantification of the parent drug and its active metabolite in biological samples. This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its likely synthesis, and its application in a validated, highly sensitive LC-MS/MS method. Understanding these properties and the underlying mechanism of action of Ciclesonide is essential for its effective use in advancing respiratory medicine.

References

Ciclesonide-d11 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Ciclesonide-d11

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This compound is the deuterium-labeled version of Ciclesonide (B122086), a corticosteroid prodrug used in the treatment of asthma.[1][2] Its deuterated analog serves as an ideal internal standard in pharmacokinetic and bioanalytical studies to quantify Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4][5][6][7]

This guide offers a detailed explanation of the data and experimental protocols typically presented in a CoA for this compound.

Data Presentation

A typical Certificate of Analysis for this compound will contain the following key quantitative data, summarized here for clarity.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound (Mixture of Diastereomers) |

| CAS Number | 1225382-85-3 |

| Molecular Formula | C₃₂H₃₃D₁₁O₇ |

| Molecular Weight | 551.76 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile (B52724), DMSO |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95%[8] |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry (MS) | ≥98% |

| Residual Solvents | Gas Chromatography (GC) | Conforms to specification |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and water. For instance, a mobile phase of ethanol (B145695) and water (70:30, v/v) has been reported.[6]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 242 nm is suitable for Ciclesonide.[6][9]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound. It is often coupled with liquid chromatography (LC-MS/MS).

-

Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to an LC system.

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.[3][4][5]

-

Analysis Mode: For identity confirmation, a full scan analysis is performed to observe the molecular ion peak corresponding to the deuterated compound. For isotopic purity, the relative intensities of the mass isotopologues are measured.

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of ions. The isotopic purity is determined by comparing the intensity of the peak for the fully deuterated molecule (d11) to the intensities of peaks for molecules with fewer deuterium (B1214612) atoms (d0 to d10).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Ciclesonide standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of this compound.

References

- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MeSH Browser [meshb.nlm.nih.gov]

- 3. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontagelab.com [frontagelab.com]

- 5. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. Desisobutyryl this compound (Mixture of Diastereomers) [lgcstandards.com]

- 9. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]

A Technical Guide to Sourcing and Utilizing Ciclesonide-d11 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for researchers seeking to procure and utilize Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document outlines commercially available sources, summarizes key quantitative data, presents a detailed experimental protocol for its use as an internal standard, and illustrates the signaling pathway of its active metabolite.

Procurement of this compound

This compound is available for research purposes from several specialized chemical suppliers. Researchers can obtain this stable isotope-labeled compound, as well as its active metabolite, Desisobutyryl this compound, from the following vendors:

-

Veeprho: A supplier of pharmaceutical impurity reference standards, offering this compound for use in analytical and pharmacokinetic research.[1]

-

MedChemExpress: Provides this compound (Mixture of Diastereomers) and Desisobutyryl this compound for research use, often accompanied by detailed product data sheets and certificates of analysis.[2][3]

-

Pharmaffiliates: Offers this compound (Mixture of Diastereomers) as a pharmaceutical standard.[4]

-

LGC Standards: Supplies this compound (Mixture of Diastereomers) and its active metabolite, often with downloadable certificates of analysis.[5]

-

Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including Desisobutyryl this compound, which comes with a Certificate of Analysis.

It is recommended to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data for your research records.

Quantitative Data Summary

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Ciclesonide and its active metabolite in biological samples. The quality and purity of the deuterated standard are critical for reliable results.

Below is a summary of typical quantitative data available for deuterated Ciclesonide analogs, based on a Certificate of Analysis for Desisobutyryl this compound from MedChemExpress. Researchers should obtain a specific CoA for their lot of this compound.

| Parameter | Specification | Source |

| Chemical Formula | C₃₂H₃₃D₁₁O₇ | MedChemExpress |

| Molecular Weight | 551.76 g/mol | MedChemExpress |

| Purity (HPLC) | 98.00% | MedChemExpress |

| Isotopic Enrichment | 94.5% | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Physical and Chemical Properties of Desisobutyryl this compound

| Property | Value |

| Molecular Weight | 481.7 g/mol |

| XLogP3 | 3.7 |

| Exact Mass | 481.33588313 Da |

| Monoisotopic Mass | 481.33588313 Da |

Experimental Protocol: Quantification of Ciclesonide and its Metabolite in Human Serum using LC-MS/MS

This section provides a detailed methodology for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-Ciclesonide, in human serum using an ultra-sensitive LC-APPI-MS/MS method. This compound and Desisobutyryl-Ciclesonide-d11 serve as the internal standards.

3.1. Materials and Reagents

-

Ciclesonide and Desisobutyryl-Ciclesonide reference standards

-

This compound (IS1) and Desisobutyryl-Ciclesonide-d11 (IS2)

-

Human serum (blank)

-

1-Chlorobutane (for extraction)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (deionized)

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source

3.3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 0.500 mL of human serum into a clean microcentrifuge tube.

-

Add the internal standard solution (this compound and Desisobutyryl-Ciclesonide-d11 in methanol).

-

Vortex for 30 seconds.

-

Add 3 mL of 1-chlorobutane.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

-

HPLC Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

Flow Rate: 0.8 mL/min.

-

Analysis Time: Approximately 4.7 minutes per injection.

-

Ionization Mode: APPI, negative mode.

-

Source Temperature: 300°C.

-

Sprayer Voltage: -800 V.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ciclesonide, Desisobutyryl-Ciclesonide, this compound, and Desisobutyryl-Ciclesonide-d11 should be optimized.

3.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards.

Signaling Pathway and Experimental Workflow Diagrams

4.1. Ciclesonide Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, Desisobutyryl-Ciclesonide. This active metabolite has a high affinity for the glucocorticoid receptor. The binding of Desisobutyryl-Ciclesonide to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to anti-inflammatory effects.

References

Deuterated Ciclesonide: A Technical Guide for Mass Spectrometry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated ciclesonide (B122086) in mass spectrometry, providing a valuable resource for researchers, scientists, and professionals involved in drug development. Ciclesonide, a corticosteroid used in the treatment of asthma and allergic rhinitis, is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in the lungs.[1][2][3] The use of deuterated analogs of ciclesonide and des-CIC as internal standards is crucial for the accurate quantification of these compounds in biological matrices using mass spectrometry.[4][5]

Stable isotope labeling, particularly deuteration, is a powerful tool in drug development for the identification and quantification of metabolites. Deuterated compounds are ideal internal standards in quantitative mass spectrometry because they are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer. This co-elution with the unlabeled analyte helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Quantitative Analysis of Ciclesonide and Des-Ciclesonide using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of ciclesonide and des-CIC in biological samples such as human plasma and serum. Several validated methods have been reported, demonstrating the utility of deuterated ciclesonide (e.g., CIC-d11) and its metabolite (e.g., des-CIC-d11) as internal standards.

Summary of Quantitative Data from LC-MS/MS Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of ciclesonide and des-ciclesonide, highlighting the performance of methods utilizing deuterated internal standards.

Table 1: Method Performance for Ciclesonide (CIC) Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | CIC-d11 | Mifepristone | D11-CIC |

| Matrix | Human Serum | Human Plasma | Human Serum |

| Ionization | APPI | APCI | APPI |

| LLOQ (pg/mL) | 1 | 10 | 10 |

| Linearity (pg/mL) | 1 - 500 | 10 - 10,000 | 10 - 1000 |

| Inter-assay Precision (% CV) | ≤ 9.6 | Not Reported | 4.08 - 6.78 |

| Inter-assay Accuracy (% Bias) | ± 4.0 | Not Reported | 99.3 - 110.0 |

| Extraction Recovery (%) | ~85 | Not Reported | Not Reported |

Table 2: Method Performance for Des-Ciclesonide (des-CIC) Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | des-CIC-d11 | Mifepristone | D11-CIC-M1 |

| Matrix | Human Serum | Human Plasma | Human Serum |

| Ionization | APPI | APCI | APPI |

| LLOQ (pg/mL) | 1 | 10 | 10 |

| Linearity (pg/mL) | 1 - 500 | 10 - 10,000 | 10 - 1000 |

| Inter-assay Precision (% CV) | ≤ 6.3 | Not Reported | 2.57 - 7.74 |

| Inter-assay Accuracy (% Bias) | ± 0.7 | Not Reported | 101.8 - 104.7 |

| Extraction Recovery (%) | ~85 | Not Reported | Not Reported |

APPI: Atmospheric Pressure Photoionization; APCI: Atmospheric Pressure Chemical Ionization; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Detailed Experimental Protocols

The following sections provide a detailed methodology for a representative LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and des-ciclesonide in human serum, utilizing their deuterated analogs as internal standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).

-

Perform liquid-liquid extraction with 1-chlorobutane.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

Injection Volume: A small volume, typically 5-20 µL, is injected.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Atmospheric pressure photoionization (APPI) has been shown to provide superior sensitivity for ciclesonide and des-ciclesonide compared to other ionization techniques like APCI or electrospray ionization (ESI).

-

Ionization Mode: Negative ion mode is often employed for the detection of these compounds.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the quantification of each analyte and its corresponding deuterated internal standard.

Ciclesonide Mechanism of Action and Signaling Pathway

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, by esterases in the airways. Des-ciclesonide has a much higher binding affinity for the glucocorticoid receptor (GR) than the parent compound. Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus. In the nucleus, the des-CIC-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This ultimately results in the reduction of airway inflammation.

References

- 1. What is the mechanism of Ciclesonide? [synapse.patsnap.com]

- 2. What is Ciclesonide used for? [synapse.patsnap.com]

- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontagelab.com [frontagelab.com]

- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Mass Shift of Ciclesonide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in the deuterated form of Ciclesonide (B122086), Ciclesonide-d11. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound, particularly in the context of analytical and pharmacokinetic studies. This document delves into the underlying principles of isotopic labeling, the specifics of this compound's structure, and the practical application of this mass shift in quantitative mass spectrometry-based assays.

Introduction to Ciclesonide and Isotopic Labeling

Ciclesonide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by esterases in the lungs. For quantitative analysis of ciclesonide and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is the deuterated analog of ciclesonide, designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

The incorporation of deuterium (B1214612) atoms into the ciclesonide molecule results in a predictable increase in its molecular weight, creating a "mass shift." This mass shift allows for the differentiation of the analyte from the internal standard by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency of the analyte and the internal standard are crucial for correcting for variations in sample preparation and instrument response.

The Mass Shift of this compound

The key to understanding the mass shift of this compound lies in its specific isotopic labeling pattern. The "d11" designation indicates that eleven hydrogen atoms in the ciclesonide molecule have been replaced by deuterium atoms.

Location of Deuterium Labeling

The eleven deuterium atoms in this compound are located on the cyclohexyl group of the molecule. This has been confirmed through the analysis of its active metabolite, desisobutyryl-ciclesonide-d11, where the labeling is explicitly stated to be on the cyclohexyl-methylene moiety. Given that desisobutyryl-ciclesonide is formed by the hydrolysis of the isobutyryl ester from ciclesonide, the deuterium labeling on the cyclohexyl ring of the parent molecule is preserved.

Below is a diagram illustrating the chemical structure of Ciclesonide with the positions of the eleven deuterium atoms on the cyclohexyl group highlighted.

Caption: Chemical structure of this compound with deuterium labeling on the cyclohexyl group.

Quantitative Data on Mass Shift

The replacement of eleven hydrogen atoms (atomic mass ≈ 1.008 Da) with eleven deuterium atoms (atomic mass ≈ 2.014 Da) results in a nominal mass increase of 11 Da. The exact monoisotopic mass difference can be calculated for more precise high-resolution mass spectrometry applications.

The following table summarizes the theoretical and observed mass-to-charge ratios (m/z) for Ciclesonide and this compound in mass spectrometry.

| Compound | Theoretical Monoisotopic Mass (Da) | Observed Precursor Ion (m/z) [M+H]⁺ | Mass Shift (Da) |

| Ciclesonide | 540.3087 | 541.3160 | - |

| This compound | 551.3775 | 552.3848 | +11.0688 |

Note: The observed precursor ion m/z values are based on the protonated molecule [M+H]⁺. The theoretical monoisotopic masses are for the neutral molecules.

Mass Spectrometry Fragmentation and the Mass Shift

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. This process is crucial for the quantification of ciclesonide using its deuterated internal standard.

Fragmentation Pathway of Ciclesonide and this compound

A common fragmentation pathway for both Ciclesonide and this compound involves the loss of the cyclohexyl-methylene-bis(oxy) group along with the isobutyryl ester. This results in a common product ion for both the analyte and the internal standard.

The following table details the precursor and product ions used for the quantification of Ciclesonide using this compound as an internal standard.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ciclesonide | 599.2 | 339.1 |

| This compound | 610.4 | 339.1 |

Note: These m/z values may correspond to adducts formed during ionization (e.g., [M+CH3COO]⁻).

The fact that both compounds produce the same product ion indicates that the deuterated cyclohexyl group is part of the neutral loss during fragmentation. This is a desirable characteristic for an internal standard as it simplifies the MS/MS method development.

The logical relationship of using a stable isotope-labeled internal standard in a quantitative LC-MS/MS workflow is depicted in the diagram below.

Caption: Workflow for the quantification of Ciclesonide using this compound.

Experimental Protocols

The following is a representative experimental protocol for the extraction and LC-MS/MS analysis of ciclesonide from a biological matrix, such as human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 500 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ciclesonide: m/z 541.3 -> [product ion]

-

This compound: m/z 552.4 -> [product ion]

-

-

Collision Energy: Optimized for the specific instrument and transition.

-

Source Temperature: e.g., 500°C.

-

IonSpray Voltage: e.g., 5500 V.

-

The experimental workflow from sample preparation to data analysis is visualized in the following diagram.

Caption: A simplified experimental workflow for Ciclesonide analysis.

Conclusion

The mass shift of this compound is a fundamental aspect of its utility as an internal standard in quantitative bioanalysis. The incorporation of eleven deuterium atoms on the cyclohexyl group provides a distinct and reliable mass difference that allows for its differentiation from the unlabeled analyte by mass spectrometry. Understanding the location of the isotopic labels and the fragmentation behavior of both Ciclesonide and this compound is crucial for developing robust and accurate LC-MS/MS methods. This technical guide provides the foundational knowledge and practical details necessary for researchers and scientists to effectively utilize this compound in their studies.

References

Methodological & Application

Revolutionizing Respiratory Drug Analysis: A Highly Sensitive LC-MS/MS Method for Ciclesonide Quantification

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for pharmaceutical analysis and clinical research, a detailed application note is now available for a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ciclesonide (B122086) in biological matrices. This method, which utilizes Ciclesonide-d11 as a stable isotope-labeled internal standard, offers exceptional accuracy and precision, catering to the needs of researchers, scientists, and drug development professionals.

Ciclesonide is an inhaled corticosteroid prodrug used in the treatment of asthma.[1][2][3] It is converted in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which has a high affinity for glucocorticoid receptors.[1][3][4] The development of sensitive bioanalytical methods is crucial for accurately characterizing the pharmacokinetics of Ciclesonide and its active metabolite, especially with the advent of more efficient drug delivery devices that result in lower systemic exposure.[5]

This application note provides a comprehensive protocol for a method that achieves a lower limit of quantification (LLOQ) as low as 1 pg/mL in human serum, a tenfold improvement in sensitivity over previously reported methods.[5][6] This enhanced sensitivity is essential for fully characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC in clinical studies.

Key Methodological Highlights:

-

Sample Preparation: The protocol details a liquid-liquid extraction (LLE) procedure using 1-chlorobutane (B31608) for the efficient extraction of Ciclesonide and its internal standard from serum samples.[5][6]

-

Chromatographic Separation: A reversed-phase LC method employing a C18 column with a gradient mobile phase ensures effective separation of the analytes from endogenous matrix components.

-

Mass Spectrometric Detection: The use of Atmospheric Pressure Photoionization (APPI) tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for the detection of both Ciclesonide and this compound.[5][6][7]

The method has been thoroughly validated, demonstrating excellent linearity, precision, and accuracy. The inter-assay precision and accuracy are within 9.6% CV and ± 4.0% bias, respectively.[5][6] The extraction recovery for both analytes is approximately 85%.[5][6]

Application Notes and Protocols

Introduction

This document outlines a detailed protocol for the quantitative analysis of Ciclesonide in human serum using an LC-MS/MS method. The use of this compound as an internal standard (IS) ensures high accuracy and reproducibility. This method is particularly suited for pharmacokinetic studies where low concentrations of the drug and its active metabolite, desisobutyryl-ciclesonide (des-CIC), are expected.

Materials and Reagents

-

Ciclesonide and this compound reference standards

-

HPLC-grade methanol (B129727), acetonitrile, 1-chlorobutane, and water

-

Formic acid (88%)

-

Human serum (blank)

-

Standard laboratory glassware and pipettes

Experimental Protocols

-

Stock Solutions: Prepare individual stock solutions of Ciclesonide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Ciclesonide stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).[6]

-

Calibration Standards and QC Samples: Spike blank human serum with the appropriate Ciclesonide working solutions to achieve a calibration curve ranging from 1 pg/mL to 500 pg/mL.[5][6] Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 380 pg/mL).[6]

-

To 0.500 mL of serum sample (standard, QC, or unknown), add the internal standard working solution.

-

Add 1-chlorobutane as the extraction solvent.

-

Vortex mix thoroughly for approximately 5 minutes.

-

Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Synergi MAX-RP, 50 x 2 mm, 4 µm).[6]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Flow Rate: A suitable flow rate (e.g., 0.60 mL/min).[6]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative ion mode.[5][6]

-

MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

Data Presentation

The quantitative data for the validated method is summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 500 pg/mL[5][6] |

| Correlation Coefficient (r²) | > 0.99[5][6] |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL[5][6] |

| Inter-assay Precision (%CV) | ≤ 9.6%[5][6] |

| Inter-assay Accuracy (%Bias) | ± 4.0%[5][6] |

| Extraction Recovery | ~85%[5][6] |

| Sample Stability | Stable for 3 freeze-thaw cycles, 24h at room temperature, and up to 706 days at -20°C and -70°C.[5] |

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure reliable results. The key parameters and their logical relationships are depicted in the diagram below.

This detailed application note and protocol provides a robust foundation for the accurate and sensitive quantification of Ciclesonide in biological samples, supporting further research and development in respiratory medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontagelab.com [frontagelab.com]

- 7. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ciclesonide in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide (B122086) is an inhaled corticosteroid prodrug used in the management of asthma.[1][2] Following administration, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exerts anti-inflammatory effects.[2][3] Accurate and sensitive quantification of ciclesonide and des-CIC in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[4] This document provides a detailed protocol for the simultaneous determination of ciclesonide and des-CIC in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Ciclesonide's pharmacokinetic profile is characterized by low systemic bioavailability after oral inhalation, high plasma protein binding (≥99%), and rapid clearance. The active metabolite, des-CIC, has a longer terminal half-life compared to the parent drug. Ultrasensitive bioanalytical methods are therefore essential to capture the low systemic concentrations of both analytes, with lower limits of quantification (LLOQ) reaching as low as 1 pg/mL.

Metabolic Pathway of Ciclesonide

The metabolic activation of ciclesonide is a critical aspect of its mechanism of action. The following diagram illustrates the conversion of the inactive prodrug to the active metabolite.

Caption: Metabolic activation of Ciclesonide to Desisobutyryl-Ciclesonide.

Experimental Protocol: LC-MS/MS Quantification of Ciclesonide and Des-CIC

This protocol is based on a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.

Materials and Reagents

-

Analytes and Internal Standards:

-

Ciclesonide (CIC) reference standard

-

Desisobutyryl-ciclesonide (des-CIC) reference standard

-

Ciclesonide-d11 (CIC-d11) or other suitable stable isotope-labeled internal standard

-

Desisobutyryl-ciclesonide-d11 (des-CIC-d11) or other suitable stable isotope-labeled internal standard

-

Mifepristone can also be used as an internal standard.

-

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE) or 1-chlorobutane (B31608) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC, and the internal standards in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a solution of the internal standards in methanol:water (50:50, v/v) at an appropriate concentration (e.g., 400 pg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 0.5 mL of plasma into a clean polypropylene (B1209903) tube.

-

Addition of Internal Standard: Add 20 µL of the IS working solution to each plasma sample, calibration standard, and QC sample, except for the blank plasma.

-

Vortexing: Vortex the samples for approximately 15 seconds.

-

Addition of Buffer: Add 0.5 mL of 200 mmol/L ammonium acetate solution and briefly mix.

-

Extraction: Add 2 mL of methyl tert-butyl ether or 1-chlorobutane, vortex for 5 minutes, and then centrifuge at 12,000 x g for 5 minutes.

-

Supernatant Transfer: Transfer the organic supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

-

Gradient Elution: A linear gradient elution is recommended to achieve optimal separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Source: Positive ion mode APCI or APPI.

-

Detection Mode: Selected Reaction Monitoring (SRM).

Experimental Workflow

Caption: Workflow for the quantification of Ciclesonide in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ciclesonide and des-CIC.

Table 1: Calibration Curve and LLOQ

| Analyte | Calibration Range (pg/mL) | Linearity (r²) | LLOQ (pg/mL) |

| Ciclesonide | 1 - 500 | > 0.99 | 1 |

| Des-CIC | 1 - 500 | > 0.99 | 1 |

Data adapted from a highly sensitive method.

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Ciclesonide | Low | 3 | < 10 | ± 5 | < 10 | ± 5 |

| Mid | 150 | < 8 | ± 4 | < 8 | ± 4 | |

| High | 380 | < 8 | ± 4 | < 8 | ± 4 | |

| Des-CIC | Low | 3 | < 10 | ± 5 | < 10 | ± 5 |

| Mid | 150 | < 8 | ± 4 | < 8 | ± 4 | |

| High | 380 | < 8 | ± 4 | < 8 | ± 4 |

Precision and accuracy data are representative values from validated methods.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Ciclesonide | ~ 85 | Minimal |

| Des-CIC | ~ 85 | Minimal |

Recovery data is based on reported values.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. This includes assessing:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Precision and Accuracy: Both within and between runs.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of plasma components on the ionization of the analytes.

-

Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

The described LC-MS/MS method provides a robust and highly sensitive approach for the simultaneous quantification of ciclesonide and its active metabolite, des-CIC, in human plasma. The protocol, including liquid-liquid extraction and subsequent analysis, is suitable for pharmacokinetic and other clinical studies requiring accurate measurement of these compounds. Adherence to rigorous validation procedures is essential to ensure the reliability of the generated data.

References

- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Analysis of Ciclesonide and its Active Metabolite in Human Serum Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciclesonide (B122086) (CIC) is a corticosteroid prodrug used in the treatment of asthma and allergic rhinitis. Following administration, it is converted by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Accurate quantification of both ciclesonide and des-CIC in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and highly sensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum using their respective deuterated internal standards (CIC-d11 and des-CIC-d11) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Experimental Protocol

This protocol outlines a liquid-liquid extraction (LLE) procedure for the sample preparation of ciclesonide and des-ciclesonide from human serum.

Materials:

-

Human serum samples

-

Ciclesonide and des-ciclesonide analytical standards

-

Ciclesonide-d11 (CIC-d11) and des-ciclesonide-d11 (des-CIC-d11) internal standards

-

1-Chlorobutane (B31608) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) solution (200 mmol/L)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Acetic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge capable of 12,000 x g

-

Dry ice/acetone bath

-

LC-MS/MS system (e.g., coupled with an Atmospheric Pressure Photoionization (APPI) source)

Procedure:

-

Sample Spiking: To 0.500 mL of human serum sample in a microcentrifuge tube, add 20 µL of a combined internal standard working solution containing CIC-d11 and des-CIC-d11. Vortex mix for approximately 15 seconds.

-

Protein Precipitation and pH Adjustment: Add 0.50 mL of 200 mmol/L ammonium acetate solution to each sample tube and briefly mix. This step helps to precipitate proteins and adjust the pH of the sample.

-

Liquid-Liquid Extraction: Add 2 mL of 1-chlorobutane to each tube. Vortex mix vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic phase.

-

Phase Separation: Centrifuge the samples for 5 minutes at 12,000 x g to separate the aqueous and organic layers.

-

Supernatant Transfer: Freeze the aqueous (lower) phase in a dry ice/acetone bath. Carefully decant the organic (upper) phase into a clean glass tube.

-

Evaporation: The subsequent steps would typically involve evaporating the organic solvent to dryness and reconstituting the residue in a suitable mobile phase for LC-MS/MS analysis. The specific details of this step were not fully elaborated in the provided search results.

-

LC-MS/MS Analysis: Analyze the prepared sample by LC-MS/MS. A reversed-phase column, such as a Phenomenex Synergi MAX-RP, can be used for chromatographic separation.[1] The mobile phase can consist of a gradient of water and acetonitrile with a small amount of acetic acid.[1] Detection is performed using a tandem mass spectrometer, often with an APPI source for enhanced sensitivity, monitoring for the specific mass transitions of ciclesonide, des-ciclesonide, and their deuterated internal standards.[1][2]

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for ciclesonide and des-ciclesonide in human serum.[2]

Table 1: Method Validation Parameters

| Parameter | Ciclesonide | des-Ciclesonide |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 1 pg/mL |

| Linearity Range | 1 - 500 pg/mL | 1 - 500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Extraction Recovery | ~85% | ~85% |

Table 2: Inter-assay Precision and Accuracy

| Analyte | Quality Control Sample Level | Precision (%CV) | Accuracy (% Bias) |

| Ciclesonide | Low | ≤ 9.6% | ± 4.0% |

| Medium | ≤ 9.6% | ± 4.0% | |

| High | ≤ 9.6% | ± 4.0% | |

| des-Ciclesonide | Low | ≤ 9.6% | ± 4.0% |

| Medium | ≤ 9.6% | ± 4.0% | |

| High | ≤ 9.6% | ± 4.0% |

Alternative Sample Preparation Methods

While liquid-liquid extraction is a robust technique, other methods like protein precipitation and solid-phase extraction (SPE) can also be employed for ciclesonide analysis.

-

Protein Precipitation: This method involves adding a precipitating agent, such as a solution of 0.2 M ZnSO4 in acetonitrile (1:1), to the sample to denature and pellet proteins. The supernatant is then collected for analysis. This is often a simpler and faster technique but may result in a less clean sample compared to LLE or SPE.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a suitable solvent. This method can provide very clean extracts and the potential for sample concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for ciclesonide and des-ciclesonide from human serum.

Caption: Liquid-Liquid Extraction Workflow for Ciclesonide Analysis.

References

Application Notes and Protocols for Ciclesonide-d11 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the utilization of Ciclesonide-d11 in various in vitro assays. Ciclesonide (B122086) is a corticosteroid prodrug that is converted in situ to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exhibits high affinity for the glucocorticoid receptor (GR). This compound, a deuterated analog of Ciclesonide, serves as a valuable tool in metabolic stability studies and as an internal standard for quantitative analysis.

Data Presentation: Ciclesonide and des-CIC Activity

The following table summarizes the reported concentrations and potencies of Ciclesonide and its active metabolite, des-CIC, in various in vitro systems. These values can serve as a starting point for experimental design.

| Compound | Assay Type | Cell/System Type | Concentration/Potency | Reference |

| Ciclesonide | Metabolism and Uptake | Human Alveolar Type II Epithelial (A549) Cells | 2 x 10⁻⁸ M (0.02 µM) | [1] |

| Ciclesonide | Metabolism | Human Lung and Liver Precision-Cut Tissue Slices | 25 µM | [2] |

| Ciclesonide | MCP-1 Secretion Inhibition | Human Airway Smooth Muscle Cells | Pre-incubation for 30 min | [3] |

| des-CIC | Glucocorticoid Receptor Binding | Rat Glucocorticoid Receptor | Relative Binding Affinity: 1212 (Dexamethasone = 100) | |

| Ciclesonide | Glucocorticoid Receptor Binding | Rat Glucocorticoid Receptor | Relative Binding Affinity: 12 (Dexamethasone = 100) | |

| This compound | Internal Standard | Human Serum LC-MS/MS | Used for quantification of Ciclesonide and des-CIC | [4][5] |

| This compound | Internal Standard | Human Plasma LC-MS/MS | Used for quantification of Ciclesonide and des-CIC | [6] |

Signaling Pathway

Ciclesonide exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. As a prodrug, it must first be metabolized to des-CIC to become active.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human glucocorticoid receptor.

Workflow:

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

-

Assay Buffer

-

Test compounds (Ciclesonide, des-CIC) and a reference agonist (e.g., Dexamethasone)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds and a reference compound.

-

In a 96-well plate, add the assay buffer, recombinant human GR, and the fluorescently labeled glucocorticoid.

-

Add the diluted test compounds or reference compound to the appropriate wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., at 4°C for 18 hours).

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the concentration of the test compound that results in a half-maximal shift in polarization to determine the IC50 value, which reflects the relative affinity of the compound for GR.

Cytokine Release Assay

This assay evaluates the potential of Ciclesonide and des-CIC to inhibit the release of pro-inflammatory cytokines from immune cells.

Workflow:

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

-

Test compounds (Ciclesonide, des-CIC)

-

ELISA or multiplex assay kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

-

Plate the PBMCs in a 96-well plate at a predetermined density.

-

Pre-treat the cells with a range of concentrations of Ciclesonide or des-CIC for 1 hour.

-

Stimulate the cells with an inflammatory agent to induce cytokine release.

-

Incubate the plate for a specified duration (e.g., 6 to 24 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of the target cytokines in the supernatant using an appropriate method like ELISA or a multiplex bead-based assay.

-

Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.

In Vitro Metabolic Stability Assay Using this compound

This protocol outlines the use of this compound to assess the metabolic stability of Ciclesonide in a system such as human liver microsomes.

Workflow:

Materials:

-

Ciclesonide

-

This compound (internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Ciclesonide and this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of Ciclesonide at the desired final concentration in the incubation mixture.

-

In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the Ciclesonide working solution. Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound.

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of Ciclesonide to this compound at each time point.

-

Plot the natural logarithm of the percentage of the remaining Ciclesonide versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

References

- 1. Ciclesonide uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciclesonide inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ciclesonide-d11 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction